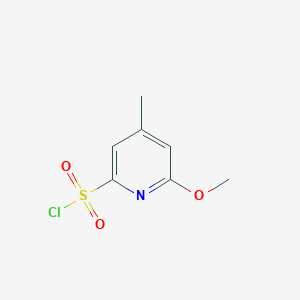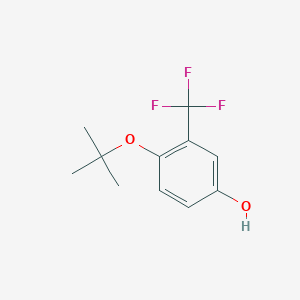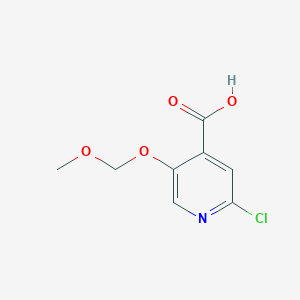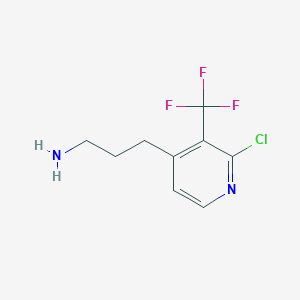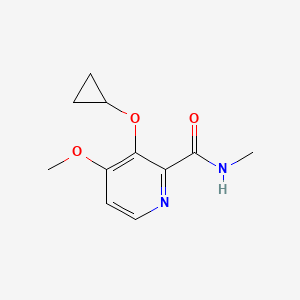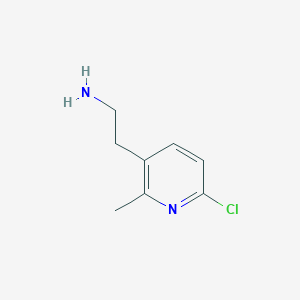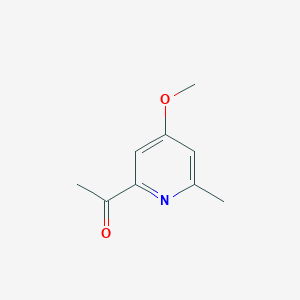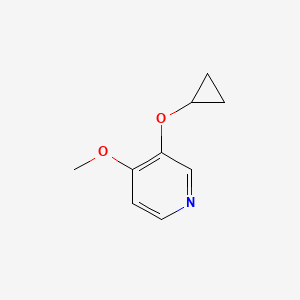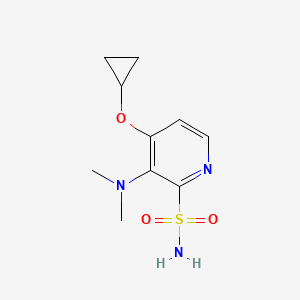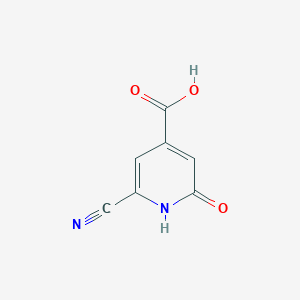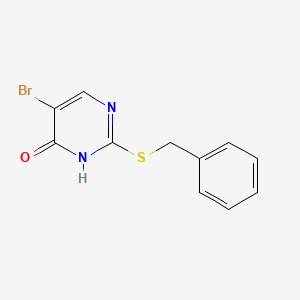
2-(Benzylthio)-5-bromopyrimidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-5-bromopyrimidin-4-OL is a heterocyclic compound that features a pyrimidine ring substituted with a benzylthio group at the 2-position, a bromine atom at the 5-position, and a hydroxyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-5-bromopyrimidin-4-OL typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.
Bromination: The bromine atom can be introduced at the 5-position through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the benzylthio group, potentially leading to debromination or reduction to a thiol group.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives or debrominated compounds.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(Benzylthio)-5-bromopyrimidin-4-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Benzylthio)-5-bromopyrimidin-4-OL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzylthio group and the bromine atom play crucial roles in its binding affinity and specificity towards these targets. The hydroxyl group at the 4-position may also contribute to hydrogen bonding interactions with the target molecules.
Comparaison Avec Des Composés Similaires
2-(Benzylthio)-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.
2-(Benzylthio)-5-methylpyrimidine: Similar structure but with a methyl group instead of a bromine atom.
2-(Benzylthio)-4,6-dimethylpyrimidine: Similar structure but with additional methyl groups at the 4 and 6 positions.
Uniqueness: 2-(Benzylthio)-5-bromopyrimidin-4-OL is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness can be exploited in designing compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C11H9BrN2OS |
|---|---|
Poids moléculaire |
297.17 g/mol |
Nom IUPAC |
2-benzylsulfanyl-5-bromo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-6-13-11(14-10(9)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) |
Clé InChI |
BAGZSXWOVSMEEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


